4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,4,5-trimethylpyrazol-3-yl)benzamide
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Overview
Description
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,4,5-trimethylpyrazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a thiazolidine ring with a dioxo group, and a trimethylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,4,5-trimethylpyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thioamide under oxidative conditions to introduce the dioxo group.
Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.
Introduction of the Trimethylpyrazole Moiety: The trimethylpyrazole group is typically introduced via a nucleophilic substitution reaction, where a halogenated pyrazole derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,4,5-trimethylpyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can target the dioxo group to yield different derivatives.
Substitution: The benzamide and pyrazole moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiazolidine derivatives with reduced functional groups.
Scientific Research Applications
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,4,5-trimethylpyrazol-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,4,5-trimethylpyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,4-dimethylpyrazol-3-yl)benzamide
- 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,5-dimethylpyrazol-3-yl)benzamide
- 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(3,4,5-trimethylpyrazol-3-yl)benzamide
Uniqueness
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,4,5-trimethylpyrazol-3-yl)benzamide stands out due to the specific arrangement of its functional groups, which can confer unique chemical and biological properties. The presence of the trimethylpyrazole moiety, in particular, may enhance its binding affinity to certain targets, making it more effective in specific applications compared to its analogs.
Properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(2,4,5-trimethylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-12(2)18-19(3)15(11)17-16(21)13-5-7-14(8-6-13)20-9-4-10-24(20,22)23/h5-8H,4,9-10H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWOIRGZTOUFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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